Cas no 2229409-20-3 (1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol)
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol
- 2229409-20-3
- EN300-1948301
-
- Inchi: 1S/C10H10F4O2/c1-16-9-6(3-2-4-7(9)11)5-8(15)10(12,13)14/h2-4,8,15H,5H2,1H3
- InChI Key: UIUACEMPPYPAMN-UHFFFAOYSA-N
- SMILES: FC(C(CC1C=CC=C(C=1OC)F)O)(F)F
Computed Properties
- Exact Mass: 238.06169221g/mol
- Monoisotopic Mass: 238.06169221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 29.5Ų
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1948301-0.05g |
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2229409-20-3 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1948301-0.1g |
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2229409-20-3 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1948301-0.25g |
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2229409-20-3 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1948301-0.5g |
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2229409-20-3 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1948301-1.0g |
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2229409-20-3 | 1g |
$857.0 | 2023-06-03 | ||
| Enamine | EN300-1948301-2.5g |
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2229409-20-3 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1948301-5.0g |
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2229409-20-3 | 5g |
$2485.0 | 2023-06-03 | ||
| Enamine | EN300-1948301-10.0g |
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2229409-20-3 | 10g |
$3683.0 | 2023-06-03 | ||
| Enamine | EN300-1948301-1g |
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2229409-20-3 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1948301-5g |
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2229409-20-3 | 5g |
$2858.0 | 2023-09-17 |
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol
Introduction to 1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol (CAS No. 2229409-20-3)
1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2229409-20-3, represents a class of molecules that incorporate fluorine atoms into their structure, which is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The presence of both fluoro and methoxy substituents in the aromatic ring further modulates its electronic and steric characteristics, making it a promising candidate for various biological applications.
The synthesis of 1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol involves sophisticated organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of fluorine atoms into the molecular framework typically requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the complex aromatic system present in this compound. The synthesis also benefits from the use of fluorinated intermediates, which are critical for achieving the desired regioselectivity and functional group compatibility.
One of the most compelling aspects of 1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol is its potential as a pharmacophore in the development of novel therapeutic agents. The combination of fluoro and methoxy groups in its structure imparts unique electronic properties that can influence both its interactions with biological targets and its pharmacokinetic behavior. Recent studies have demonstrated that fluorinated alcohols exhibit enhanced binding affinity to certain enzymes and receptors compared to their non-fluorinated counterparts. This phenomenon is attributed to the ability of fluorine atoms to engage in favorable dipole-dipole interactions and modulate hydrogen bonding networks.
In the realm of medicinal chemistry, 1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol has been explored as a key intermediate in the synthesis of potential drug candidates targeting various diseases. For instance, its structural motif has been investigated for its potential role in inhibiting kinases and other enzymes implicated in cancer progression. The fluorine atoms in the molecule are particularly noteworthy for their ability to increase metabolic stability by resisting oxidative degradation. This property is crucial for extending the half-life of drugs in vivo and improving their overall efficacy.
Recent advancements in computational chemistry have further illuminated the significance of 1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol as a scaffold for drug discovery. Molecular docking studies have revealed that this compound can interact with biological targets in a manner that suggests its utility as a lead compound for further optimization. The presence of both fluoro and methoxy groups allows for fine-tuning of key pharmacophoric features, enabling researchers to design derivatives with improved potency and selectivity. These computational insights have guided experimental efforts toward more efficient synthesis routes and have provided valuable guidance for structure-based drug design.
The role of fluorine-containing compounds in medicinal chemistry has been well-documented over the years, with numerous examples demonstrating their therapeutic potential. 1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol exemplifies how strategic incorporation of fluorine can enhance molecular properties critical for drug development. Its unique combination of electronic and steric features makes it an attractive candidate for further exploration in both academic research and industrial drug discovery programs.
The future prospects for 1,1,1-trifluoro-3-(3-fluoro-2-methoxyphenyl)propan-2-ol are promising, with ongoing studies focusing on optimizing its synthetic pathways and evaluating its biological activity across a range of targets. As our understanding of fluorinated molecules continues to evolve, compounds like this one are likely to play an increasingly important role in the development of next-generation therapeutics. The integration of cutting-edge synthetic techniques with advanced computational methods will be essential for fully realizing their potential.
In conclusion, 1 , 1 , 1 - trifluoro - 3 - ( 3 - fluoro - 2 - methoxyphenyl ) propan - 2 - ol ( CAS No . 2229409 - 20 - 3 ) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity . Its synthesis , characterized by sophisticated organic transformations , underscores the importance of fluorinated intermediates in modern drug design . As research progresses , this compound is poised to contribute valuable insights into the development of novel therapeutic agents targeting various diseases .
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